![molecular formula C27H23N5O2S B4980018 N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4980018.png)
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide, also known as EMD 386088, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 involves its binding to the 5-HT7 receptor and blocking its activation by serotonin. This results in a decrease in the downstream signaling pathways that are involved in the regulation of various physiological processes. By selectively targeting the 5-HT7 receptor, N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 avoids the side effects that are commonly associated with non-selective serotonin receptor antagonists.
Biochemical and Physiological Effects:
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 has been found to exhibit interesting biochemical and physiological effects in various studies. In addition to its selective antagonism of the 5-HT7 receptor, it has also been found to exhibit moderate affinity for the 5-HT1A receptor and the dopamine D2 receptor. This suggests that it may have additional effects on other neurotransmitter systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 for lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other serotonin receptors. However, one limitation of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 is its relatively low potency compared to other selective 5-HT7 receptor antagonists. This may require higher concentrations of the compound to achieve the desired effects, which could increase the risk of off-target effects.
Future Directions
There are several future directions for the study of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 and its potential applications in scientific research. One area of interest is in the development of more potent and selective 5-HT7 receptor antagonists based on the structure of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088. Another area of interest is in the study of the effects of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 on other neurotransmitter systems, such as the dopamine system. Additionally, the potential therapeutic applications of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 for neurological disorders warrant further investigation.
Synthesis Methods
The synthesis of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 involves a multi-step process that starts with the reaction of 2,3-difurylquinoxaline with 1,4-dibromobutane to form a dibromide intermediate. This intermediate is then reacted with 4-phenylpiperazine and sodium ethoxide to form the desired product, N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide.
Scientific Research Applications
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where it has been found to act as a selective antagonist of the 5-HT7 receptor. This receptor is involved in the regulation of various physiological processes, including mood, cognition, and sleep. By blocking the 5-HT7 receptor, N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 could potentially be used to treat various neurological disorders, such as depression and anxiety.
properties
IUPAC Name |
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S/c35-27(32-14-12-31(13-15-32)20-6-2-1-3-7-20)28-19-10-11-21-22(18-19)30-26(24-9-5-17-34-24)25(29-21)23-8-4-16-33-23/h1-11,16-18H,12-15H2,(H,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCCXJXKGHAFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.